![molecular formula C18H19F2N3OS B4941328 N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B4941328.png)
N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine, commonly referred to as DPA-714, is a novel positron emission tomography (PET) radioligand used for imaging translocator protein (TSPO) expression in the brain and peripheral tissues. TSPO is a mitochondrial protein that is involved in a variety of physiological processes, including cholesterol transport, apoptosis, and immune response. The expression of TSPO is upregulated in response to various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer.
作用機序
DPA-714 binds to TSPO with high affinity and specificity, allowing for the visualization of TSPO expression in vivo. TSPO is upregulated in response to various pathological conditions, leading to an increase in DPA-714 binding and N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine signal. The exact mechanism of TSPO upregulation and its role in various pathological conditions is still under investigation.
Biochemical and Physiological Effects:
DPA-714 is a non-invasive imaging agent that does not have any direct biochemical or physiological effects. It is used solely for imaging purposes and does not alter the underlying pathology of the disease.
実験室実験の利点と制限
DPA-714 has several advantages over other TSPO N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine radioligands, including high affinity and specificity for TSPO, low non-specific binding, and fast clearance from the body. However, DPA-714 has some limitations, such as the need for a cyclotron for its production, the relatively short half-life of its radioisotope (18F), and the potential for off-target binding in high doses.
将来の方向性
There are several future directions for the use of DPA-714 in scientific research. One direction is the development of new TSPO N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine radioligands with improved properties, such as longer half-life and higher specificity. Another direction is the use of DPA-714 in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), to provide more comprehensive information about the underlying pathology of the disease. Additionally, the role of TSPO in various pathological conditions is still not fully understood, and further research is needed to elucidate its exact function and potential therapeutic targets.
合成法
The synthesis of DPA-714 involves several steps, including the reaction of 3,4-difluoroaniline with 2-pyridinylthioacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride, and the acylation of the piperidine ring with acetyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
DPA-714 has been extensively used in preclinical and clinical studies for the imaging of TSPO expression in various pathological conditions. For instance, DPA-714 N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine imaging has been used to detect neuroinflammation in Alzheimer's disease, multiple sclerosis, and stroke. It has also been used to monitor the efficacy of anti-inflammatory drugs and to study the role of TSPO in cancer development and progression.
特性
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3OS/c19-15-7-6-13(10-16(15)20)22-14-4-3-9-23(11-14)18(24)12-25-17-5-1-2-8-21-17/h1-2,5-8,10,14,22H,3-4,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHFDHDEEDLCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=N2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

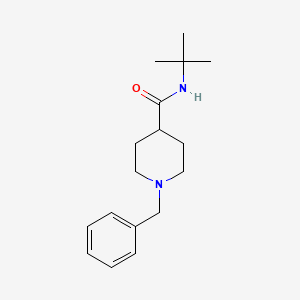
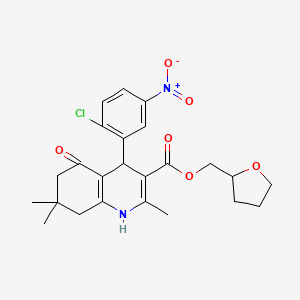
![4,4,4-trifluoro-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B4941267.png)
![propyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4941273.png)
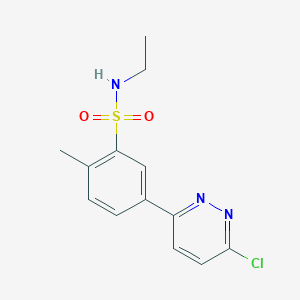
![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941296.png)
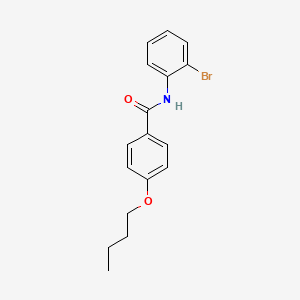
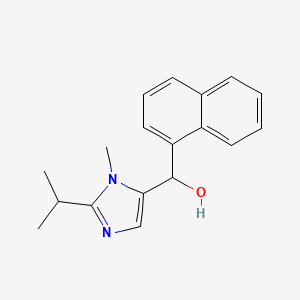
![3-{[(2-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4941336.png)
![2-(2-bromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4941342.png)
![2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4941348.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4941355.png)
![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4941363.png)
